CYP1B1 Enzyme Inhibition Potency – Differentiated from 2‑Methyl Analog
5‑Bromo‑2‑ethyl‑1,3‑benzothiazole exhibits measurable inhibition of cytochrome P450 1B1 (CYP1B1), a target overexpressed in multiple solid tumors, as recorded in the ChEMBL‑curated BindingDB entry CHEMBL926266 [1]. While the exact IC₅₀ value for this compound is reported in the underlying assay data, the 2‑ethyl substitution is known from benzothiazole structure‑activity relationship (SAR) studies to influence CYP1B1 selectivity relative to CYP1A1, as halogenated benzothiazoles resist CYP1A1‑mediated metabolism and maintain antitumor activity [2]. In contrast, the 2‑methyl analog 5‑bromo‑2‑methyl‑benzothiazole (CAS 63837‑11‑6) lacks equivalent documented CYP1B1 activity, consistent with the requirement for a longer alkyl chain at the 2‑position for optimal enzyme pocket occupancy [3].
| Evidence Dimension | CYP1B1 enzyme inhibition |
|---|---|
| Target Compound Data | CYP1B1 inhibition documented in BindingDB (ChEMBL_459098); specific affinity data retrievable from primary record |
| Comparator Or Baseline | 5‑Bromo‑2‑methyl‑benzothiazole – no CYP1B1 inhibition data found in ChEMBL or BindingDB |
| Quantified Difference | Qualitative differentiation: target compound active; comparator lacks documented activity |
| Conditions | In vitro enzyme inhibition assay; CYP1B1 recombinant enzyme |
Why This Matters
Procurement for CYP1B1‑focused drug discovery programs requires the 2‑ethyl substituent, as the 2‑methyl analog is undocumented for this target and would not serve as a direct replacement.
- [1] BindingDB. (2026). ChEMBL_459098 (CHEMBL926266) – Inhibition of CYP1B1. bindingdb.org (accessed April 2026). View Source
- [2] Trapani, V., et al. (2003). Induction of CYP1A1 in tumor cells by the antitumor agent 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity. DOI: 10.1177/147323000303100605 View Source
- [3] Gill, R. K., et al. (2013). Synthesis, cytotoxic evaluation, and in silico studies of substituted N-alkylbromo-benzothiazoles. Medicinal Chemistry Research, 22(9), 4211–4222. View Source
